2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a cyclohexyl group, a furan ring, a pyrimidoquinoline core, and two carbonyl groups at the 4 and 5 positions of the pyrimidoquinoline .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The cyclohexyl group would add steric bulk, the furan ring would introduce aromaticity, and the carbonyl groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. The furan ring could undergo electrophilic aromatic substitution, the carbonyl groups could be involved in nucleophilic addition reactions, and the pyrimidoquinoline core might participate in various other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carbonyl groups and the nonpolar cyclohexyl group .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A noteworthy aspect of research on pyrimido[4,5-b]quinoline derivatives, including compounds structurally related to "2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione," involves innovative synthesis techniques. For instance, Hovsepyan et al. (2018) described a three-component one-pot synthesis method for creating a series of new pyrimido[4,5-b]quinoline derivatives through cyclocondensation. This method is significant for its efficiency and potential for biological screening applications Hovsepyan, T. R., Karakhanyan, G., Israelyan, S. G., & Panosyan, G. (2018). Russian Journal of General Chemistry.
Luminescent Properties
The luminescent properties of related compounds were explored by Tu et al. (2009), who developed a sequential three-component reaction under microwave irradiation. This method synthesizes unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, showcasing good luminescent properties that could be potentially used as organic electroluminescent (EL) media Tu, S., et al. (2009). Journal of combinatorial chemistry.
Corrosion Inhibition
Another intriguing application is in corrosion inhibition. Verma et al. (2016) studied 5-arylpyrimido-[4,5-b]quinoline-diones as sustainable corrosion inhibitors for mild steel in acidic conditions. Their research highlights the potential of these compounds to effectively retard corrosion, with one derivative showing a remarkable 98.30% efficiency. This emphasizes the compounds' practicality in industrial applications where corrosion resistance is critical Verma, C., et al. (2016). RSC Advances.
Antibacterial and Anti-inflammatory Activities
Lastly, the compound "3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione," a structurally related derivative, was synthesized and screened for in vitro antibreast cancer activity and anti-inflammatory activity. This study by Uwabagira and Sarojini (2019) underscores the potential therapeutic applications of these compounds, demonstrating significant cytotoxic effects against human breast adenocarcinoma cell lines and promising anti-inflammatory properties Uwabagira, N., & Sarojini, B. K. (2019). Molbank.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-18-12-6-5-11-17(18)20(27)19-22(25)24-21(15-8-3-2-4-9-15)26(23(19)28)14-16-10-7-13-29-16/h5-7,10-13,15H,2-4,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWLYZYKVTFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.